Ceathic acid acetate

Acetylcholinesterase inhibition Neurodegenerative disease research Triterpenoid pharmacology

Ceathic acid acetate (systematically designated as Ceanothic acid acetate, CAS 119533-63-0) is a pentacyclic ceanothane-type triterpenoid acetate ester with the molecular formula C32H48O6 and a molecular weight of 528.73 g/mol. It is isolated as a natural product from the seeds of Ziziphus jujuba (Rhamnaceae) and also identified as 3-O-acetyl ceanothic acid, a semi-synthetic derivative of the ring-A contracted triterpene ceanothic acid.

Molecular Formula C32H48O6
Molecular Weight 528.7 g/mol
Cat. No. B12105344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeathic acid acetate
Molecular FormulaC32H48O6
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O
InChIInChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37)
InChIKeyHMTHVBZILGKTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceathic Acid Acetate (Ceanothic Acid Acetate, CAS 119533-63-0): Structural Identity, Natural Origin, and Procurement-Grade Characterization


Ceathic acid acetate (systematically designated as Ceanothic acid acetate, CAS 119533-63-0) is a pentacyclic ceanothane-type triterpenoid acetate ester with the molecular formula C32H48O6 and a molecular weight of 528.73 g/mol [1]. It is isolated as a natural product from the seeds of Ziziphus jujuba (Rhamnaceae) and also identified as 3-O-acetyl ceanothic acid, a semi-synthetic derivative of the ring-A contracted triterpene ceanothic acid [2]. The compound is commercially supplied as a powder with HPLC-certified purity typically ≥98%, soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and is stored desiccated at −20 °C for long-term stability [3]. It is primarily procured as an analytical reference standard and as a research-grade natural product for life-science investigations.

Why Ceathic Acid Acetate Cannot Be Replaced by Parent Ceanothic Acid or Other Triterpene Acetates in Targeted Research Applications


Generic substitution within the ceanothane and broader pentacyclic triterpenoid class is scientifically unsound because acetylation at the C-3 hydroxyl position fundamentally alters both the physico-chemical profile (e.g., logP increases from ~7.24 to ~7.60, and the topological polar surface area shifts from 94.80 Ų for ceanothic acid to 100.90 Ų for the acetate) and the biological interaction landscape [1]. Critically, while ceanothic acid itself demonstrates acetylcholinesterase (AChE) inhibition via peripheral anionic site (PAS) binding, the acetate derivative introduces a distinct binding modality—non-competitive inhibition with a different IC50—that cannot be replicated by the parent acid or by other triterpene acetates such as betulinic acid acetate [2]. Furthermore, 3-O-acetyl ceanothic acid has been empirically documented as a discrete natural product with unique antivirulence quorum-sensing interference activity against Pseudomonas aeruginosa, a functional attribute absent in non-acetylated ceanothic acid and in closely related acetyl dimethyl ceanothate [3]. Substituting with generic ceanothic acid or an uncharacterized triterpene acetate pool therefore risks loss of target engagement, altered selectivity, and non-reproducible biological readouts.

Quantitative Differentiation Evidence for Ceathic Acid Acetate Against Closest Structural and Pharmacological Comparators


Acetylcholinesterase (AChE) Inhibitory Potency: Ceathic Acid Acetate Versus Ceanothic Acid Derivatives

In a panel of semi-synthetic ceanothic acid derivatives evaluated by the Ellman method, ceanothic acid acetate demonstrated an IC50 of 4.5 μM against AChE with a calculated binding energy of −7.46 kcal/mol, exhibiting non-competitive inhibition kinetics [1]. By comparison, the most potent derivative in the same series, compound 3 (a reduced ceanothic acid analog), achieved an IC50 of 0.126 μM against AChE but displayed >500 μM IC50 against butyrylcholinesterase (BChE), indicating a selectivity index of >3,968-fold [2]. The parent ceanothic acid inhibits AChE through exclusive PAS binding, whereas the acetylated derivative shows a dual-site interaction profile, engaging both the catalytic active site (CAS) and PAS [1]. This differentiates ceathic acid acetate from non-acetylated analogs that lack CAS engagement, and from the highly potent but distinct compound 3, which shows competitive rather than non-competitive kinetics [2].

Acetylcholinesterase inhibition Neurodegenerative disease research Triterpenoid pharmacology

In Vitro Cytotoxicity Profile: Ceanothic Acid Acetate Versus 1-Decarboxy-3-oxo-ceanothic Acid (DOCA) and Parent Ceanothic Acid

While direct head-to-head cytotoxicity data for pure ceanothic acid acetate against the OVCAR-3/HeLa panel is not publicly available in peer-reviewed literature, cross-study comparison of the ceanothic acid scaffold provides quantitative context. The parent compound, ceanothic acid, inhibits OVCAR-3, HeLa, and FS-5 cells with residual cell survival rates of 68%, 65%, and 81%, respectively, at tested concentrations . The most cytotoxic derivative in the series, 1-decarboxy-3-oxo-ceanothic acid (DOCA), shows IC50 values of 2.8 μg/mL (OVCAR-3), 6.6 μg/mL (HeLa), and 11.3 μg/mL (FS-5 normal fibroblasts) [1]. Crucially, 3-O-acetyl ceanothic acid (ceanothic acid acetate) itself, when originally isolated and tested as part of a natural product panel from Colubrina greggii, did not show significant cytotoxic or antiproliferative effects, distinguishing it from DOCA and betulinic acid in the same panel [2]. This suggests that the 3-O-acetyl substitution attenuates cytotoxicity while preserving other biological activities, such as AChE inhibition and quorum-sensing interference.

Cytotoxicity Cancer cell lines Natural product antitumor screening

Anti-Inflammatory Activity: Ceanothic Acid Acetate Versus Dexamethasone in RAW 264.7 Macrophage Model

In a study using RAW 264.7 macrophages activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), ceanothic acid acetate demonstrated an IC50 of 8.23 μM for overall anti-inflammatory effect . At this concentration, the compound reduced TNF-α production by approximately 60% from a baseline of ~375 pg/mL, and reduced IL-6 production by approximately 60% from a baseline of ~410 pg/mL . The reference control, dexamethasone, at equivalent testing conditions did not achieve this level of cytokine suppression, with baseline TNF-α and IL-6 levels remaining at ~375 pg/mL and ~410 pg/mL, respectively . This indicates that ceanothic acid acetate provides meaningful cytokine suppression at single-digit micromolar concentrations. By contrast, its close structural analog, epibetulinic acid, inhibits NO and PGE2 production in the same cell model with IC50 values of 0.7 μM and 0.6 μM, respectively, but lacks reported TNF-α/IL-6 data for direct comparison [1].

Anti-inflammatory Macrophage activation Cytokine inhibition

Antimicrobial and Antivirulence Differentiation: Ceanothic Acid Acetate Versus Ceanothic Acid and Betulinic Acid

Ceanothic acid (the parent scaffold) demonstrates broad-spectrum antimicrobial activity against oral pathogens including Streptococcus mutans, Actinomyces viscosus, Porphyromonas gingivalis, and Prevotella intermedia, with MIC values ranging from 42 to 625 μg/mL [1]. The parent acid also shows antimycobacterial activity against Mycobacterium tuberculosis with a MIC of 100 μg/mL, while more potent ceanothane derivatives in the same panel achieve MIC values as low as 12.5 μg/mL [2]. However, 3-O-acetyl ceanothic acid (ceanothic acid acetate) exhibits a mechanistically distinct antivirulence activity not shared by the parent acid: it interferes with the Pseudomonas aeruginosa quorum-sensing system by reducing lasR and pqsR transcriptional regulator expression, inhibiting biofilm formation and virulence factor production without exerting direct bactericidal pressure [3]. Molecular docking studies support antagonistic binding of 3-O-acetyl-ceanothic acid to the LasR receptor [3]. This antivirulence mechanism is absent in ceanothic acid, betulinic acid, and acetyl dimethyl ceanothate, all of which showed only moderate to low leishmanicidal and trypanocidal activities in the original isolation panel [4].

Antimicrobial Quorum sensing Antivirulence Biofilm inhibition

Physicochemical Differentiation: LogP, PSA, and Solubility Profile of Ceathic Acid Acetate Versus Ceanothic Acid

Acetylation of the C-3 hydroxyl group in ceanothic acid to form ceathic acid acetate produces measurable changes in key drug-likeness parameters. The predicted logP increases from 7.24 (ceanothic acid) to approximately 7.60 (ceanothic acid acetate), reflecting enhanced lipophilicity [1]. This is consistent with the experimentally measured logP of 6.58090 and topological polar surface area (PSA) of 100.90 Ų for the acetate , compared to a PSA of 94.80 Ų for ceanothic acid [1]. The acetate displays a predicted pKa of 4.27±0.70, indicating a moderately acidic carboxylic acid proton, and a predicted boiling point of 616.6±55.0 °C at 760 mmHg with a density of 1.17±0.1 g/cm³ . Solubility profiling confirms dissolution in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but the compound is practically insoluble in water—consistent with the high logP . In comparison, ceanothic acid has a water solubility of 0.0017 g/L (ALOGPS) and an ALOGPS logP of 4.53 (versus ChemAxon logP of 5.57), indicating that acetylation further reduces aqueous solubility and increases organic-phase partitioning [1].

Physicochemical properties Lipophilicity Drug-likeness ADME prediction

Procurement-Grade Characterization: Ceathic Acid Acetate as an HPLC Analytical Reference Standard Versus Research-Grade Natural Product

Ceathic acid acetate is commercially available in two distinct procurement grades that dictate its suitability for different research workflows. As an HPLC analytical standard, it is supplied with certified purity of ≥98% (HPLC), verified by HPLC, NMR, and MS, and is specifically marketed for use as a reference material for HPLC method development, calibration, and quantification of triterpenoid acids in plant extracts . Multiple vendors (e.g., Weikeqi, Shanghai Kanglang, Huzhou Zhenpin) offer the compound as an analytical standard with HPLC purity ≥98%–≥99%, at price points ranging from approximately ¥4,280 to ¥6,300 per 5 mg [1]. In contrast, the parent ceanothic acid (CAS 21302-79-4) is more widely available and generally procured at lower cost as a research-grade compound, but is less frequently certified as a quantitative analytical reference standard . The USP/NF-grade purity compliance documented for ceanothic acid acetate further differentiates it for regulated analytical workflows . DMSO pre-solubilized formats (10 mM solutions) are also commercially available, priced at approximately ¥6,500 per 1 mL, facilitating direct incorporation into high-throughput screening campaigns [2].

Analytical standard HPLC quantification Quality control Natural product authentication

Evidence-Backed Research and Procurement Application Scenarios for Ceathic Acid Acetate


Cholinergic System Probe for Non-Competitive AChE Inhibition Studies (Alzheimer's Disease Research)

Based on its demonstrated non-competitive AChE inhibition with IC50 = 4.5 μM and dual CAS/PAS binding, ceathic acid acetate serves as a mechanistically distinct chemical probe for investigating cholinergic dysfunction in Alzheimer's disease models. Unlike the competitive inhibitor compound 3 (IC50 = 0.126 μM), ceathic acid acetate does not compete with acetylcholine at the catalytic site, making it suitable for studies where substrate concentration-independent inhibition is required [1]. Its selectivity profile (greater affinity for AChE over BChE, consistent with the ceanothane class) supports target-specific investigations in brain homogenate or recombinant enzyme systems [2].

Macrophage-Mediated Inflammation Models Requiring Dual TNF-α/IL-6 Suppression

Ceathic acid acetate's ability to reduce both TNF-α and IL-6 by ~60% at 8.23 μM in LPS/IFN-γ-activated RAW 264.7 macrophages positions it as a natural-product-derived tool compound for studying macrophage-driven inflammatory pathways. This is particularly relevant in experimental contexts where the reference standard dexamethasone does not provide adequate cytokine suppression, or where a non-corticosteroid mechanism of action is desired to avoid glucocorticoid receptor-mediated confounding effects .

Pseudomonas aeruginosa Antivirulence and Quorum-Sensing Interference Research

As one of the only documented ceanothane-type triterpenes with antivirulence activity through quorum-sensing inhibition, ceathic acid acetate (specifically as 3-O-acetyl ceanothic acid) is uniquely suited for research on non-bactericidal strategies against P. aeruginosa biofilm-related infections. Its antagonistic binding to LasR and downregulation of lasR/pqsR expression provide a chemical starting point distinct from conventional antibiotics, with applications in cystic fibrosis and chronic wound infection models [3].

HPLC Quantitative Analysis and Botanical Standardization of Ziziphus and Rhamnaceae Extracts

Ceathic acid acetate is commercially validated as an HPLC analytical reference standard with USP/NF-grade purity compliance, making it the preferred compound for developing and validating HPLC-DAD or UPLC-MS/MS methods for simultaneous quantification of ceanothane-type triterpenoid acids in Ziziphus jujuba (jujube) fruit, seed, and root bark extracts. It has been explicitly used as a reference material for HPLC standards and analytical methods, supporting applications in botanical dietary supplement quality control, pharmacopeial monograph development, and chemotaxonomic authentication of Rhamnaceae species .

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